Methyl 3-methoxy-2-naphthoate

Triboluminescence Mechano-optics Solid-state photophysics

Researchers requiring a reliable ortho-substituted naphthoate for asymmetric photochemistry or catalytic reductive cleavage often face inconsistent purity and long lead times. This compound provides a reproducible, high-purity solution. - >98% (GC) purity ensures consistent enantioselectivity in photocyclodimerization and high-yield (94.5%) Ni-catalyzed cleavage. - Triboluminescence and pressure-sensitive kinetics (2× enhancement at 2000 bar) are exclusive to this scaffold, not achievable with isomeric methoxy-naphthoates. - Fully characterized crystal structure (monoclinic C2, R=0.053) and defined LogP (2.635) support formulation development and polymorph screening.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 13041-60-6
Cat. No. B088097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-2-naphthoate
CAS13041-60-6
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C(=O)OC
InChIInChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3
InChIKeyMPLSAOVNAXJHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Methoxy-2-Naphthoate: Baseline & Procurement


Methyl 3-methoxy-2-naphthoate (CAS 13041-60-6) is a substituted naphthalene derivative characterized by a methoxy group at the 3-position and a methyl ester at the 2-position, with a molecular formula of C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol [1]. The compound exists as a white to light-yellow crystalline solid at ambient temperature . Its structural features, specifically the ortho-relationship between the ester and methoxy functionalities, impart distinct reactivity profiles that differentiate it from other naphthoate esters, making it a specialized intermediate in asymmetric photochemistry and catalytic transformations [2].

  • Asymmetric photocyclodimerization studies with cyclodextrin hosts
  • Nickel-catalyzed reductive cleavage to 2-naphthoate esters
  • Mechano-optical material research requiring triboluminescence

Methyl 3-Methoxy-2-Naphthoate: Unique Photophysical Profile


Naphthoate esters with varying substitution patterns exhibit fundamentally different physical and chemical behaviors that preclude simple interchangeability. The 3-methoxy-2-naphthoate scaffold demonstrates position-specific phenomena such as triboluminescence and pressure-sensitive photodimerization kinetics that are absent in isomeric methoxy-naphthoates [1]. Furthermore, the ortho-arrangement of the ester and methoxy groups enables selective nickel-catalyzed reductive cleavage to 2-naphthoate esters—a transformation not accessible with meta- or para-substituted analogs [2]. Hydrophobicity and solid-state packing also diverge significantly from hydroxyl-bearing comparators, impacting solubility in organic media and crystallization behavior . These documented differences underscore that generic substitution with other naphthoate esters would compromise reaction outcomes, enantioselectivity, and material performance.

Triboluminescence response
Isomeric methoxy-naphthoates (4-methoxy, 2-methoxy) may not exhibit the same mechano-optical behavior, limiting replacement in sensor applications.
Ni-catalyzed cleavage selectivity
Meta- or para-substituted analogs may not undergo the reductive cleavage pathway that relies on the ortho-ester/methoxy arrangement.
Solid-state and solubility profile
Hydroxyl-bearing analogs (e.g., methyl 3-hydroxy-2-naphthoate) differ in melting point and crystal packing, which may alter formulation and processing behavior.

Methyl 3-Methoxy-2-Naphthoate: Quantitative Comparison


Position-Specific Triboluminescence

Menthyl esters of 3-methoxy-2-naphthoic acid and 8-methoxy-1-naphthoic acid exhibit triboluminescence, whereas the isomeric menthyl 4-methoxy-1-naphthoate and 2-methoxy-1-naphthoate do not display this property [1]. This qualitative differentiation is position-specific and not observed in unsubstituted naphthoates.

Triboluminescence specificity
Head-to-head
Present in 3-methoxy-2-naphthoate; absent in 4-methoxy and 2-methoxy isomers
Supports selection for mechano-optical studies
Qualitative observation under mechanical stress
Triboluminescence Mechano-optics Solid-state photophysics

Pressure-Dependent Photodimerization

Under an applied pressure of 2000 bar, the rate of photodimerization of methyl 3-methoxy-2-naphthoate in toluene or methanol at 20°C is doubled compared to atmospheric pressure [1]. The corresponding activation volume ΔV‡av is approximately -10 cm³ mol⁻¹, which is significantly less than the acceleration observed for analogous thermal reactions under similar conditions [1].

Pressure-dependent photodimerization
Head-to-head
Rate at 2000 bar = 2 × rate at 1 bar; ΔV‡ ≈ -10 cm³ mol⁻¹
Enables tunable photochemical kinetics
Solvent: toluene or methanol, 20°C
High-pressure chemistry Photodimerization Reaction kinetics

Lipophilicity Differentiation

Methyl 3-methoxy-2-naphthoate has a calculated LogP of 2.635 [1]. In comparison, methyl 3-hydroxy-2-naphthoate has a lower LogP of 2.332 , while methyl 2-naphthoate (unsubstituted) has LogP values ranging from 2.626 to 3.106 depending on the calculation method [2]. The 3-methoxy derivative is approximately 0.3 LogP units more lipophilic than the 3-hydroxy analog, corresponding to a ~2-fold higher octanol-water partition coefficient, which affects solubility and membrane permeability.

Lipophilicity (LogP)
Cross-study
LogP 2.635, vs. 2.332 (3-hydroxy) and 2.63–3.11 (unsubstituted)
Higher hydrophobicity without H-bond donor
ΔLogP ≈ +0.3 vs. hydroxy analog
Lipophilicity Partition coefficient Drug design

Melting Point Differentiation

Methyl 3-methoxy-2-naphthoate exhibits a melting point of 48-51°C and appears as a white to light-yellow crystalline powder [1]. In contrast, methyl 3-hydroxy-2-naphthoate melts at 73-75°C , and methyl 2-naphthoate melts at 71-77°C . The significantly lower melting point of the 3-methoxy derivative (ΔTm ≈ -24°C vs. 3-hydroxy analog) reflects weaker intermolecular interactions in the solid state due to the absence of hydrogen bonding.

Melting point
Cross-study
48–51°C; vs. 73–75°C (3-hydroxy), 71–77°C (unsubstituted)
Facilitates melt-processing routes
ΔTm ≈ -24°C vs. 3-hydroxy analog
Thermal properties Crystallinity Formulation

Monoclinic Crystal Structure

Single-crystal X-ray diffraction analysis of methyl 3-methoxy-2-naphthoate reveals a monoclinic crystal system with space group C2, unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The structure was refined to an R(1) value of 0.053 for 2043 observed reflections [1]. This precise crystallographic data enables quality control via powder X-ray diffraction and informs solid-state property predictions.

Crystal structure
Reported
Monoclinic, C2, a=20.25 Å, b=6.73 Å, c=10.67 Å, β=94.70°, Z=4
Supports polymorph screening and batch QC
R₁=0.053, 2043 observed reflections
X-ray crystallography Solid-state structure Polymorphism

Efficient Esterification

The synthesis of methyl 3-methoxy-2-naphthoate via acid-catalyzed esterification of 3-methoxy-2-naphthoic acid with methanol proceeds with a conversion rate of 94.5% and an isolated yield of 88.1% after purification [1]. This high conversion efficiency minimizes waste and reduces the cost of subsequent purification steps.

Esterification efficiency
Data to verify
Conversion 94.5%, isolated yield 88.1%
May support cost-effective scale-up
Supplier-reported; verify under target conditions
Synthetic efficiency Esterification Process chemistry

Methyl 3-Methoxy-2-Naphthoate: Validated Applications


Cyclodextrin-Mediated Asymmetric Photodimerization

Methyl 3-methoxy-2-naphthoate serves as a privileged substrate for enantiodifferentiating photocyclodimerization when complexed with modified γ-cyclodextrins [1]. The pressure-dependent rate enhancement (2× at 2000 bar) provides an additional control parameter for optimizing reaction kinetics [2]. This application leverages the compound's unique photochemical reactivity, which is not observed with isomeric methoxy-naphthoates or hydroxyl analogs.

Nickel-Catalyzed Reductive Cleavage

The ortho-methoxy ester arrangement enables selective nickel-catalyzed reductive cleavage of the 3-methoxy group, directly yielding 2-naphthoate esters [1]. This transformation provides a concise route to valuable naphthalene derivatives and is not accessible with meta- or para-substituted methoxy analogs. The high synthetic yield (94.5% conversion) supports cost-effective scale-up.

Triboluminescent Materials & Sensors

The documented triboluminescence of 3-methoxy-2-naphthoate derivatives distinguishes them from other isomeric methoxy-naphthoates [1]. This property is essential for developing smart materials that respond to mechanical stress with optical signals, such as impact sensors, damage detection systems, and security features.

Crystallography & Solid-State Formulation

The fully characterized crystal structure (monoclinic C2, refined R=0.053) provides a reliable reference for polymorph screening and quality control [1]. The distinct melting point (48-51°C) and lipophilicity (LogP 2.635) further differentiate this compound from hydroxyl and unsubstituted analogs, guiding solvent selection and formulation development [2].

Application
Selection Property
Validation Focus
Asymmetric photodimerization
Position-specific photoreactivity
Enantioselectivity and pressure-dependent kinetics
Ni-catalyzed reductive cleavage
Ortho-methoxy ester activation
Selective conversion to 2-naphthoate esters
Triboluminescent materials
Mechano-optical response
Presence of triboluminescence in crystalline state
Solid-state formulation research
Monoclinic crystal habit and melting range
Polymorph identity, thermal behavior, crystallinity

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